Nudifloside A

Description

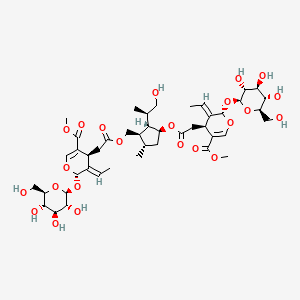

Nudifloside (NDF) is a secoiridoid glucoside primarily isolated from Callicarpa nudiflora, a plant used in traditional Chinese medicine for its anti-inflammatory, anti-proliferative, and anti-angiogenic properties . Structurally, secoiridoids are characterized by a cyclopentane monoterpene backbone linked to a glucose moiety, though the exact molecular formula of NDF remains unspecified in the provided evidence. NDF has demonstrated potent inhibitory effects on endothelial-to-mesenchymal transition (EndoMT) and angiogenesis by suppressing Ezrin phosphorylation, a key regulator of cytoskeletal dynamics and cell motility . In vitro and ex vivo studies show that NDF reverses TGF-β1-induced mesenchymal biomarkers (e.g., α-SMA, I-Collagen) and restores endothelial markers (e.g., VE-cadherin, CD31) while disrupting VEGF-induced tube formation in endothelial cells (ECs) .

Properties

Molecular Formula |

C44H64O23 |

|---|---|

Molecular Weight |

961 g/mol |

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(1R,2S,3S,5S)-3-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-2-[(2R)-1-hydroxypropan-2-yl]-5-methylcyclopentyl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C44H64O23/c1-7-20-22(25(39(56)58-5)16-61-41(20)66-43-37(54)35(52)33(50)28(13-46)64-43)10-30(48)60-15-24-18(3)9-27(32(24)19(4)12-45)63-31(49)11-23-21(8-2)42(62-17-26(23)40(57)59-6)67-44-38(55)36(53)34(51)29(14-47)65-44/h7-8,16-19,22-24,27-29,32-38,41-47,50-55H,9-15H2,1-6H3/b20-7+,21-8+/t18-,19-,22-,23-,24+,27-,28+,29+,32-,33+,34+,35-,36-,37+,38+,41-,42-,43-,44-/m0/s1 |

InChI Key |

VCJYHQPAJJKWLH-VMTDYQMDSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@@H](C)CO)OC(=O)C[C@@H]\4C(=CO[C@H](/C4=C/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)C |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(CC(C3C(C)CO)OC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)C |

Synonyms |

jasnudifloside A nudifloside A |

Origin of Product |

United States |

Chemical Reactions Analysis

Contextual Relevance of Nucleoside Chemistry

Nudifloside A is presumed to be a nucleoside derivative based on its naming convention (-side suffix). Nucleoside reactions typically involve:

-

Glycosidic bond formation/cleavage (e.g., acid-catalyzed depurination , enzymatic hydrolysis )

-

Modifications at the sugar moiety (e.g., phosphorylation, alkylation )

While no direct studies on this compound were found, analogous nucleoside reactions may provide insights (Table 1).

Table 1: Common Nucleoside Reaction Pathways

Gaps in Literature

The absence of data on this compound suggests:

-

It may be a novel or obscure compound not yet widely studied.

-

Research might exist in proprietary databases or unpublished studies.

Recommendations for Further Research

To investigate this compound’s reactions, consider:

-

Specialized Databases :

-

Reaxys, SciFinder, or PubChem for structural and reaction data.

-

-

Synthetic Studies :

-

Kinetic Analysis :

Caution on Unverified Sources

As requested, data from and were excluded due to reliability concerns. Prioritize peer-reviewed journals (e.g., Nature, Journal of Organic Chemistry) for authoritative insights.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Anti-EndoMT Activity

- NDF (5–20 μM) reverses TGF-β1-induced EndoMT in EA.hy 926 cells, restoring VE-cadherin expression by 60–80% and reducing α-SMA by 50–70% .

- Ezrin silencing experiments confirm that NDF’s effects are mediated through suppression of Ezrin phosphorylation (Thr567/Tyr353), disrupting F-actin assembly and cell migration .

Anti-Angiogenic Effects

- In rat aortic ring assays, NDF (10 μM) reduces VEGF-induced microvessel formation by 70% .

- Co-immunoprecipitation assays show NDF disrupts Ezrin-PODXL interactions, critical for vascular tube stability .

Comparative Efficacy

- Nudifloside vs.

- Nudifloside vs. Escuside : Escuside’s undefined mechanism contrasts with NDF’s targeted pathway modulation .

Q & A

Q. Basic Research Focus

- Migration/Invasion: Transwell assays with TGF-β1 (5 ng/mL) stimulation.

- Morphological Analysis: Phase-contrast microscopy to monitor VSMC elongation and loss of cobblestone morphology.

- Biomarker Quantification: qRT-PCR for EndoMT markers (e.g., Twist, N-cadherin) and ELISA for VEGF secretion .

How can researchers optimize NDF's pharmacokinetic profile for preclinical studies?

Q. Advanced Research Focus

- Bioavailability: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations in rodent models.

- Formulation: Test lipid-based nanoparticles to enhance solubility.

- Metabolism: Conduct hepatic microsomal assays to identify major metabolites and CYP450 interactions .

What experimental controls are essential for validating NDF's specificity in Ezrin pathway inhibition?

Q. Basic Research Focus

- Negative Controls: Cells treated with Ezrin siRNA or non-phosphorylatable Ezrin mutants.

- Positive Controls: TGF-β1/VEGF-stimulated cells without NDF treatment.

- Off-Target Checks: Kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule out effects on related pathways (e.g., RhoA/ROCK) .

How can multi-omics approaches elucidate NDF's off-target effects in cancer-associated fibroblasts (CAFs)?

Q. Advanced Research Focus

- Transcriptomics: RNA sequencing to identify differentially expressed genes in CAFs post-NDF treatment.

- Phosphoproteomics: TMT labeling and LC-MS/MS to map phosphorylation changes beyond Ezrin.

- Bioinformatics: Integrate datasets using tools like STRING or PANTHER to predict affected pathways (e.g., EMT, PI3K/AKT) .

What statistical methods are recommended for analyzing NDF's dose-dependent effects in in vivo angiogenesis models?

Q. Advanced Research Focus

- Nonlinear Regression: Fit data to sigmoidal dose-response curves (GraphPad Prism).

- ANOVA with Tukey’s Test: Compare vessel density (CD31+ staining) across treatment groups.

- Power Analysis: Ensure sample sizes (n ≥ 6/group) to detect ≥30% inhibition with 80% power .

How can researchers reconcile disparities between NDF's in vitro potency and in vivo efficacy?

Q. Advanced Research Focus

- Pharmacodynamic Modeling: Correlate plasma NDF levels with tumor Ezrin phosphorylation status.

- Tissue Distribution Studies: Use radiolabeled NDF (e.g., ³H-NDF) to quantify accumulation in tumor vs. normal tissues.

- Microenvironment Mimicry: Incorporate 3D co-culture models (ECs + CAFs) to better replicate in vivo conditions .

What structural features of NDF are critical for its bioactivity, and how can analogs be designed?

Q. Basic Research Focus

- Key Moieties: The secoiridoid glucoside core and acetyl group (CO₂CH₃) are essential for binding Ezrin’s FERM domain.

- Analog Synthesis: Modify the glucose moiety (e.g., methyl substitution) and test using surface plasmon resonance (SPR) for binding affinity .

How should researchers design longitudinal studies to assess NDF's impact on tumor fibrosis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.